7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a chloro group, dimethoxyphenyl group, and a hydroxy group.
Preparation Methods
The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes.
Introduction of the quinazoline moiety: This step involves the use of chloranil as an oxidizing agent to ensure cyclization.
Substitution reactions: The chloro, dimethoxyphenyl, and hydroxy groups are introduced through various substitution reactions using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It can be used as a tool compound to study the biological functions of triazoloquinazoline derivatives and their interactions with various biological targets.
Pharmaceutical Development: The compound can be used as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of key cellular processes, such as cell proliferation or signal transduction, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar compounds to 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide include other triazoloquinazoline derivatives, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its anticancer and antimicrobial activities.
[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one: Used in the development of antibacterial agents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H14ClN5O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
7-chloro-N-(2,4-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C18H14ClN5O4/c1-27-10-4-5-12(14(8-10)28-2)20-18(26)15-16-21-17(25)11-7-9(19)3-6-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26) |
InChI Key |
IJTIUQKEXKBFID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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